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Compound of Interest

Compound Name: (1R,2S)-1-amino-2-indanol

Cat. No.: B085305

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S)-1-amino-2-indanol is a chiral amino alcohol that serves as a critical building block in
asymmetric synthesis, most notably in the production of the HIV protease inhibitor, Indinavir.[1]
[2] Its rigid bicyclic structure and defined stereochemistry make it an invaluable chiral auxiliary
and precursor for various pharmaceuticals. This technical guide provides an in-depth overview
of the structural properties of (1R,2S)-1-amino-2-indanol, detailed experimental protocols for
its characterization, and a visualization of its synthetic pathway.

Core Structural and Physical Properties

The fundamental physicochemical properties of (1R,2S)-1-amino-2-indanol are summarized in
the table below, providing a consolidated reference for laboratory use.
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Property Value Source(s)

Molecular Formula CoH11NO [3114]

Molecular Weight 149.19 g/mol [31[5]
White to light beige/cream

Appearance ) [41[6]
crystalline powder

Melting Point 116-121 °C 3114171

Optical Rotation

[a]22/D +63° (c = 0.2 in

chloroform)

[3](8]

[0]2°/D = +43° (c=1 in MeOH)

[4]

Soluble in methanol. Soluble in
DMSO (100 mg/mL with

sonication). Formulations in

Solubility [1]1[9]
DMSO/PEG300/Tween-
80/Saline and DMSO/Corn Oill
are also possible.

CAS Number 136030-00-7 [3][6]

Spectroscopic Data

Spectroscopic analysis is crucial for the confirmation of the structure and purity of (1R,2S)-1-

amino-2-indanol.
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Spectroscopic Data

Description

1H NMR

Spectra are available and consistent with the

proposed structure.

13C NMR

Spectra are available and confirm the carbon

framework of the molecule.

Infrared (IR) Spectrum

The IR spectrum shows characteristic peaks for
the functional groups present, and it conforms to

the standard.

Mass Spectrometry

Mass spectral data are available and confirm

the molecular weight of the compound.

Experimental Protocols

The following sections detail the methodologies for the determination of the key physical and

structural properties of (1R,2S)-1-amino-2-indanol.

Melting Point Determination

Objective: To determine the melting point range of (1R,2S)-1-amino-2-indanol.

Methodology:

e Asmall, dry sample of crystalline (1R,2S)-1-amino-2-indanol is finely powdered.

e The powdered sample is packed into a capillary tube to a height of 2-3 mm.

e The capillary tube is placed in a calibrated melting point apparatus.

e The sample is heated at a rate of 1-2 °C per minute near the expected melting point.

e The temperature at which the first drop of liquid appears and the temperature at which the

entire sample becomes a clear liquid are recorded as the melting point range.

Optical Rotation Measurement
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Objective: To measure the specific rotation of (1R,2S)-1-amino-2-indanol to confirm its
enantiomeric purity.

Methodology:

¢ A solution of (1R,2S)-1-amino-2-indanol is prepared by accurately weighing a sample and
dissolving it in a specific solvent (e.g., chloroform or methanol) in a volumetric flask to a
known concentration.[3][4]

e A polarimeter is turned on and allowed to warm up for at least 10 minutes.[4]

e The polarimeter cell is filled with the pure solvent to be used as a blank, ensuring no air
bubbles are present, and the instrument is zeroed.[4][10]

e The cell is then rinsed and filled with the prepared sample solution, again ensuring the
absence of air bubbles.[4][10]

e The cell is placed in the polarimeter, and the optical rotation (a) is measured. The
temperature and the wavelength of the light source (typically the sodium D-line, 589 nm) are
recorded.[10]

e The specific rotation [q] is calculated using the formula: [a] = a/ (I * ¢) where a is the
observed rotation in degrees, | is the path length of the cell in decimeters (dm), and c is the
concentration of the solution in g/mL.[7][11]

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of (1R,2S)-1-amino-2-indanol to identify its
functional groups.

Methodology (KBr Pellet Method):

o Approximately 1-2 mg of the solid sample is finely ground using an agate mortar and pestle.

[6]

e The ground sample is mixed with about 100-200 mg of dry potassium bromide (KBr) powder.

[6]
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e The mixture is placed into a pellet die and compressed under high pressure using a
hydraulic press to form a transparent pellet.[6]

e The KBr pellet is placed in the sample holder of the FTIR instrument for analysis.[6]

Methodology (Attenuated Total Reflectance - ATR):

The ATR crystal is cleaned to ensure it is free of contaminants.[6]

The solid sample is placed directly onto the ATR crystal.

Pressure is applied to ensure good contact between the sample and the crystal.[6]

The FTIR spectrum is then recorded.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra of (1R,2S)-1-amino-2-indanol to elucidate its
molecular structure.

Methodology:

o Asample of (1R,2S)-1-amino-2-indanol (typically 5-10 mg for *H, 20-50 mg for 13C) is
dissolved in a deuterated solvent (e.g., CDCls, DMSO-de) in an NMR tube.

e The NMR tube is placed in the NMR spectrometer.

e The spectra are acquired using appropriate parameters, including the number of scans and
relaxation delays. Tetramethylsilane (TMS) is typically used as an internal standard.

Synthesis and Role in Drug Development

(1R,2S)-1-amino-2-indanol is a key chiral intermediate in the synthesis of Indinavir, a potent
HIV protease inhibitor.[8][9][12] Its synthesis is a critical process in the manufacturing of this
important antiretroviral drug. A common synthetic approach involves the enantioselective
synthesis from indene oxide.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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